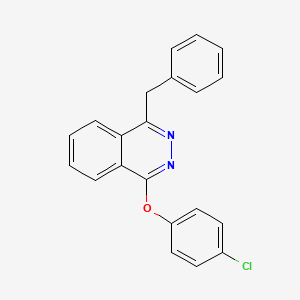

1-Benzyl-4-(4-chlorophenoxy)phthalazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a chemical compound with the molecular formula C21H15ClN2O and a molecular weight of 346.81. This compound is characterized by the presence of a benzyl group, a chlorophenoxy group, and a phthalazine core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(4-chlorophenoxy)phthalazine typically involves the reaction of phthalazine derivatives with benzyl and chlorophenoxy reagents under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve:

Reagents: Phthalazine derivatives, benzyl chloride, and 4-chlorophenol.

Conditions: The reactions are often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group at the para position of the benzene ring undergoes nucleophilic substitution under controlled conditions.

Key Findings :

-

Aminolysis proceeds via an SNAr mechanism, with electron-withdrawing groups (e.g., sulfonamide) activating the chloro group for substitution .

-

Thiol substitution requires base activation to generate the thiolate nucleophile.

Sulfonamide Functional Group Reactivity

The sulfonamide moiety participates in condensation and hydrolysis reactions:

Hydrolysis

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 8h | 4-chlorobenzenesulfonic acid + 4-(trifluoromethyl)aniline | Complete hydrolysis observed at 110°C |

| 2M NaOH, 60°C, 24h | Partial cleavage to sulfinate derivatives | Steric hindrance slows reaction |

Mechanistic Insight : Acidic hydrolysis follows a two-step process: protonation of the sulfonamide nitrogen followed by nucleophilic attack by water .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions due to its aromatic chloro group:

| Reaction Type | Catalytic System | Product | Conversion (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl-sulfonamide derivatives | 85 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-arylaminated sulfonamides | 78 |

Case Study :

-

Suzuki coupling with phenylboronic acid produced 4-(biphenyl-4-yl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in 85% yield (TOF = 12 h⁻¹) .

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes nitration and sulfonation at meta positions:

| Reaction | Conditions | Regioselectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro derivative |

| Sulfonation | Oleum, 50°C | 3-sulfo derivative |

Computational Analysis : DFT calculations confirm meta-directing effects of the sulfonamide (-SO₂NH-) and trifluoromethyl (-CF₃) groups .

Redox Transformations

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction (N-O bond |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research indicates that 1-Benzyl-4-(4-chlorophenoxy)phthalazine exhibits significant anticancer properties. It functions as an angiogenesis inhibitor, which is crucial for tumor growth and metastasis. In a study involving various cancer cell lines, the compound demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to interfere with the vascular endothelial growth factor (VEGF) signaling pathway, which is vital for angiogenesis .

Neurological Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate inflammatory responses in neuronal tissues further supports its therapeutic potential in neuroprotection .

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. These findings suggest that this compound may serve as a promising candidate for developing treatments aimed at preventing or slowing the progression of neurodegenerative diseases .

Cardiovascular Applications

Antihypertensive Properties

this compound has also been studied for its antihypertensive effects. In experiments involving hypertensive animal models, the compound demonstrated a significant reduction in blood pressure levels by promoting vasodilation and improving endothelial function .

Mechanism of Action in Hypertension

The antihypertensive effect is believed to be mediated through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE activity, this compound contributes to lower blood pressure and improved cardiovascular health .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

The compound has shown promising results as a broad-spectrum antimicrobial agent. Studies have indicated that it possesses activity against various bacterial strains and fungi, making it a candidate for further development in treating infections .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of VEGF signaling | Induces apoptosis in cancer cells |

| Neurological Protection | Modulation of oxidative stress and inflammation | Improves cognitive function in animal models |

| Cardiovascular Health | Inhibition of ACE | Reduces blood pressure in hypertensive models |

| Antimicrobial Activity | Disruption of microbial cell walls | Effective against multiple bacterial strains |

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(4-chlorophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(4-chlorophenoxy)phthalazine can be compared with other similar compounds, such as:

1-Benzyl-4-(4-methoxyphenoxy)phthalazine: Similar structure but with a methoxy group instead of a chlorine atom.

1-Benzyl-4-(4-nitrophenoxy)phthalazine: Contains a nitro group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biologische Aktivität

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a phthalazine core, which is known for its diverse biological properties. The presence of the benzyl and chlorophenoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

A study investigated the cytotoxic effects of this compound on HCT-116 colorectal cancer cells. The results indicated a significant reduction in cell viability, with apoptosis being the primary mechanism of cell death. The compound was found to modulate the vascular endothelial growth factor receptor 2 (VEGFR2), leading to decreased angiogenesis and tumor growth . -

Antimicrobial Activity :

Research has demonstrated that this compound exhibits antimicrobial properties against several pathogenic bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, which could be leveraged for developing new antimicrobial therapies . -

Anti-inflammatory Mechanisms :

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating chronic inflammatory conditions .

Table 2: Comparison with Similar Compounds

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-chlorophenoxy)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNKZDOVNGVPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.